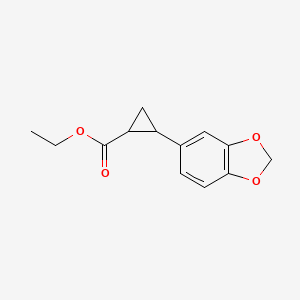

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate

Description

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a 1,3-benzodioxole substituent and an ethyl ester group. The compound’s structure combines a strained cyclopropane ring with the aromatic 1,3-benzodioxole moiety, which is commonly associated with bioactivity in medicinal chemistry (e.g., psychoactive or enzyme-inhibitory properties) . The cyclopropane ring introduces significant steric and electronic effects due to its angle strain, influencing reactivity and molecular conformation . The ester group enhances solubility in organic solvents and may serve as a synthetic handle for further functionalization.

Crystallographic studies of such strained systems often employ software like SHELX for structure refinement , and validation tools described by Spek ensure accuracy in bond lengths, angles, and ring puckering parameters .

Properties

CAS No. |

54719-15-2 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

ethyl 2-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H14O4/c1-2-15-13(14)10-6-9(10)8-3-4-11-12(5-8)17-7-16-11/h3-5,9-10H,2,6-7H2,1H3 |

InChI Key |

DPOZBCNKLCURCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC3=C(C=C2)OCO3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate typically involves constructing the cyclopropane ring onto a benzodioxole-substituted aromatic moiety, followed by esterification to introduce the ethyl carboxylate group. The key challenge is the regioselective cyclopropanation and functional group compatibility during ring closure.

Multi-Step Synthetic Route from Benzodioxole Precursors

A patented synthetic method (CN105153105A) outlines a multi-step approach involving:

- Step A: Reaction of a benzodioxole-derived intermediate with boron tribromide to form a reactive compound.

- Step B: Ring-closure reaction with difluorodibromomethane in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form the cyclopropane ring.

- Step C: Hydrolysis of the intermediate to yield the target cyclopropane carboxylic acid derivative.

This method emphasizes control of reaction temperatures (-20 to 15 °C in Step A, 80 to 120 °C in Step B) and solvent choice (methylene dichloride, tetrahydrofuran) to optimize yield and purity. The alkyl substituents (methyl, ethyl, propyl) on the intermediate can be varied to tune the properties of the final compound.

Esterification and Functional Group Transformations

The esterification step to obtain the ethyl ester is typically conducted by reacting the cyclopropane carboxylic acid intermediate with ethanol under acidic or catalytic conditions. This is often integrated into the synthetic sequence after ring closure and hydrolysis, ensuring the ester group is installed without compromising the cyclopropane ring integrity.

Alternative Synthetic Routes via Organometallic Catalysis

Another approach involves palladium-catalyzed carbonylation reactions starting from halogenated benzodioxole derivatives. For example, methyl 2,2-difluoro-benzodioxole-5-carboxylate can be synthesized via Pd-catalyzed carbonylation of 5-bromo-2,2-difluoro-2H-1,3-benzodioxole under CO atmosphere, followed by subsequent transformations to introduce the cyclopropane ring.

Cyclopropanation via Sulfur Ylide or Carbene Precursors

The formation of the cyclopropane ring can also be achieved by reacting benzodioxole aldehyde derivatives with sulfur ylides or diazo compounds under basic conditions. For example, trimethylsulfoxonium iodide in the presence of organic bases can be used to generate sulfur ylides that react with aldehydes to form cyclopropane intermediates, which are then further transformed into the target ester.

Related Synthetic Procedures in Medicinal Chemistry Context

Research on derivatives related to this compound, such as 1-(benzo[d]dioxol-5-yl)cyclopropanecarboxylic acid, shows the use of uronium salt activation in anhydrous dimethylformamide (DMF) to couple cyclopropane carboxylic acids with amines or other nucleophiles, indicating the versatility of the carboxylate functional group for further derivatization.

Data Table Summarizing Key Preparation Methods

Research Discoveries and Notes

- The use of phase transfer catalysts such as tetrabutylammonium bromide significantly improves the efficiency of the ring closure step to form the cyclopropane ring.

- Temperature control is critical during the boron tribromide reaction to prevent side reactions and degradation of sensitive benzodioxole moieties.

- Pd-catalyzed carbonylation under CO pressure is an effective method to introduce ester functionalities on benzodioxole rings, which can then be converted to cyclopropane derivatives.

- Sulfur ylide-mediated cyclopropanation offers a mild and selective route to construct the cyclopropane ring without harsh conditions or metal catalysts.

- Activation of the carboxylic acid group with uronium salts in anhydrous DMF allows for further derivatization, expanding the utility of this compound in drug discovery.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group or the benzo[1,3]dioxole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 2-benzo[1,3]dioxol-5-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,3]dioxole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate, we compare it with structurally analogous compounds, focusing on substituent effects, ring strain, and functional group contributions.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Cyclopropane Ring Strain vs. Aromatic Stability The cyclopropane ring in the target compound introduces ~27 kcal/mol of angle strain, significantly altering its reactivity compared to non-strained analogs like safrole or MDPV derivatives. For instance, cyclopropane esters are prone to ring-opening reactions under acidic or nucleophilic conditions, whereas benzodioxole-containing non-cyclopropane compounds (e.g., safrole) exhibit greater thermal stability .

Benzodioxole Contributions

The 1,3-benzodioxole group is a common pharmacophore in psychoactive substances (e.g., MDMA analogs) due to its electron-rich aromatic system and metabolic resistance. In the target compound, this moiety may enhance lipophilicity and binding affinity to serotonin receptors, though specific studies are absent in the provided evidence .

Functional Group Effects Ester Group: Enhances solubility in polar aprotic solvents (e.g., DMSO, ethyl acetate) compared to non-esterified analogs. Methylamino Group (in MDPV derivatives): Introduces basicity and hydrogen-bonding capacity, absent in the target compound. This difference likely reduces the latter’s CNS activity .

Structural Validation Challenges Cyclopropane rings complicate crystallographic analysis due to non-planar puckering (quantified via Cremer-Pople parameters for larger rings) . However, the three-membered cyclopropane ring exhibits minimal puckering, simplifying validation compared to five- or six-membered rings .

Biological Activity

Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carboxylate (CAS No: 54719-15-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H14O4

- Molecular Weight : 234.25 g/mol

- IUPAC Name : this compound

The compound features a cyclopropane ring attached to a benzodioxole moiety, which may contribute to its unique biological properties.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of benzodioxole derivatives on cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. While direct studies on this compound are scarce, the structural similarity suggests potential anticancer activity.

The biological activity of this compound can be understood through its interactions at the molecular level:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for cell survival and proliferation.

Study on Antimicrobial Activity

A study published in ACS Omega reported that certain benzodioxole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, its structural analogs showed promising results .

Cytotoxicity Assays

In vitro assays have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells. For example, a related compound was found to activate caspase pathways leading to programmed cell death . This suggests that this compound might exhibit similar anticancer properties.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.